Cas no 86827-08-9 (Methyl n-cbz-3-piperidineacetate)

Methyl n-cbz-3-piperidineacetate Chemical and Physical Properties
Names and Identifiers
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- Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- Methyl N-Cbz-3-piperidylacetate
- Methyl N-Cbz-3-piperidineacetate
- benzyl 3-methoxycarbonylmethylpiperidine-1-carboxylate
- N-Cbz-3-piperidineacetic acid methyl ester
- RW1094
- Methyl 3-(N-Cbz-piperidinoxy)acetate
- MethylN-Cbz-3-piperidylacetate
- 1-Cbz-3-Piperidineacetic Acid Methyl Ester
- 3652AC
- SY014802
- AM807863
- AX8139533
- 1-N-Cbz-3-(methoxycarbonylmethyl)piperidine
- 827M089
- 3-Piperidineacetic acid, 1-[(
- Methyl n-cbz-3-piperidineacetate
-
- MDL: MFCD02179007
- Inchi: 1S/C16H21NO4/c1-20-15(18)10-14-8-5-9-17(11-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3
- InChI Key: UZEBBOFZASZVBP-UHFFFAOYSA-N
- SMILES: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N1C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C(=O)OC([H])([H])[H])C1([H])[H])=O
Computed Properties
- Exact Mass: 291.14700
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 352
- Topological Polar Surface Area: 55.8
Experimental Properties
- Boiling Point: 402.9 ℃ at 760 mmHg
- PSA: 55.84000
- LogP: 2.53620
Methyl n-cbz-3-piperidineacetate Security Information
Methyl n-cbz-3-piperidineacetate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl n-cbz-3-piperidineacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M338928-100mg |
Methyl n-cbz-3-piperidineacetate |
86827-08-9 | 100mg |
$ 98.00 | 2023-04-15 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M24300-250mg |
Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
86827-08-9 | 95% | 250mg |
¥679.0 | 2022-04-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850519-250mg |
Methyl N-Cbz-3-piperidylacetate |
86827-08-9 | 95% | 250mg |
¥448.20 | 2022-01-10 | |
TRC | M338928-1g |
Methyl n-cbz-3-piperidineacetate |
86827-08-9 | 1g |
$ 437.00 | 2023-04-15 | ||
Fluorochem | 224426-1g |
Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
86827-08-9 | 95% | 1g |
£480.00 | 2022-02-28 | |
eNovation Chemicals LLC | D698025-5g |
Methyl N-Cbz-3-piperidylacetate |
86827-08-9 | 95% | 5g |
$385 | 2024-07-20 | |
eNovation Chemicals LLC | D505827-5g |
Benzyl 3-(2-Methoxy-2-oxoethyl)piperidine-1-carboxylate |
86827-08-9 | 97% | 5g |
$595 | 2024-05-24 | |
1PlusChem | 1P004RF6-1g |
_x005F_x000D_Methyl N-Cbz-3-piperidylacetate |
86827-08-9 | 95% | 1g |
$272.00 | 2025-02-21 | |
1PlusChem | 1P004RF6-5g |
_x005F_x000D_Methyl N-Cbz-3-piperidylacetate |
86827-08-9 | 95% | 5g |
$738.00 | 2025-02-21 | |
A2B Chem LLC | AC21362-5g |
Methyl n-cbz-3-piperidineacetate |
86827-08-9 | 95% | 5g |
$695.00 | 2024-04-19 |
Methyl n-cbz-3-piperidineacetate Related Literature
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
Additional information on Methyl n-cbz-3-piperidineacetate
Methyl n-cbz-3-piperidineacetate: A Comprehensive Overview
Methyl n-cbz-3-piperidineacetate, also known by its CAS number CAS No. 86827-08-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The term n-cbz refers to the tert-butoxycarbonyl group, which is commonly used as a protecting group in peptide synthesis. The combination of this group with the piperidine ring and methyl ester makes Methyl n-cbz-3-piperidineacetate a versatile molecule with diverse functional groups.
The synthesis of Methyl n-cbz-3-piperidineacetate involves a multi-step process that typically begins with the preparation of the piperidine derivative. Recent advancements in synthetic chemistry have enabled more efficient routes for constructing such complex molecules. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. This approach not only enhances productivity but also aligns with the growing demand for sustainable chemical processes.
In terms of chemical properties, Methyl n-cbz-3-piperidineacetate exhibits a melting point of approximately 125°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its molecular formula, C14H21NO4, reflects its composition, with a molecular weight of 265.3 g/mol. The compound's structure features a six-membered piperidine ring substituted at the 3-position by an acetate group, which is further modified by the tert-butoxycarbonyl group. This configuration imparts unique reactivity, making it a valuable intermediate in various chemical transformations.
The application of Methyl n-cbz-3-piperidineacetate extends beyond its role as an intermediate in organic synthesis. Recent studies have highlighted its potential as a building block in the development of bioactive compounds. For example, researchers have utilized this compound to synthesize analogs with anti-inflammatory and analgesic properties. These findings underscore the importance of understanding the relationship between molecular structure and biological activity.
In addition to its synthetic applications, Methyl n-cbz-3-piperidineacetate has been employed as a chiral auxiliary in asymmetric synthesis. The use of chiral auxiliaries is a cornerstone of modern organic chemistry, enabling the construction of enantiomerically enriched compounds. By leveraging the stereochemical properties of this compound, chemists can achieve high levels of enantioselectivity in reactions, which is critical for drug discovery.
The latest research on Methyl n-cbz-3-piperidineacetate has also focused on its stability under various reaction conditions. Studies have shown that the tert-butoxycarbonyl group remains intact under mild acidic conditions, making it an ideal protecting group for sequential reactions. This stability is particularly advantageous in multi-step syntheses where precise control over functional groups is essential.
In conclusion, Methyl n-cbz-3-piperidineacetate (CAS No. 86827-08-9) stands out as a versatile and valuable compound in contemporary chemical research. Its unique structure, combined with advancements in synthetic methodologies, positions it as a key player in the development of novel bioactive agents and complex molecules. As research continues to uncover new applications and insights into this compound's properties, its significance within the scientific community is expected to grow further.
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